9-Methyl-9h-pyrido[3,4-b]indole

Photophysics Analytical Chemistry Fluorescence Spectroscopy

Researchers sourcing β-carboline scaffolds face irreproducible results when substituting unsubstituted analogs-N9-methylation is critical for distinct photophysical and in vivo properties. • Unique pKa shift (+0.62 vs. Harmane) enables proton-transfer fluorescence studies in binary solvent mixtures. • Validated in rodent spatial learning models linking elevated hippocampal dopamine to dendritic and synaptic proliferation. • ≥98% purity verified by orthogonal methods; suitable for LC-MS/MS method development and forensic validation. Ensure experimental fidelity with this analytically confirmed, ready-to-ship research standard.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
CAS No. 2521-07-5
Cat. No. B1202981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-9h-pyrido[3,4-b]indole
CAS2521-07-5
Synonyms9-methyl-beta-carboline
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=C1C=NC=C3
InChIInChI=1S/C12H10N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-8H,1H3
InChIKeyMABOIYXDALNSES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-9H-pyrido[3,4-b]indole (MBC) Overview


9-Methyl-9H-pyrido[3,4-b]indole (MBC), a synthetic β-carboline alkaloid, is a tricyclic heteroaromatic compound characterized by a pyridine ring fused to an indole core, with a methyl group at the N9-position [1]. This specific N-methylation distinguishes it from the broader class of β-carbolines. It is a non-natural product available as a high-purity analytical standard and is primarily utilized in neuroscience and analytical chemistry research due to its reported interactions with dopaminergic systems and its distinct photophysical properties [2].

Workflow Synthetic β-carboline analytical standard workflow
Selection N9-methylated scaffold for photophysical and neuroscience probe studies
Format High-purity standard suitable for fluorescence spectroscopy and HPLC

MBC Substitution Risks (BC and Harmane)


Generic substitution with closely related analogs like 9H-pyrido[3,4-b]indole (BC) or 1-methyl-9H-pyrido[3,4-b]indole (Harmane) is invalid due to the critical influence of the N9-methyl group on MBC's fundamental chemical behavior. This specific substitution fundamentally alters the molecule's ground and excited state acid-base chemistry, drastically changing its photophysical signature [1]. It also uniquely directs non-covalent interactions, specifically enabling distinct hydrogen bond donor capabilities and cooperative effects that are absent in the parent BC or Harmane . Furthermore, the N9-methyl group is essential for the specific neuropharmacological profile observed in vivo, as unsubstituted analogs lack comparable efficacy in cognitive enhancement models . The following quantitative evidence details these non-interchangeable differences.

vs. Harmane N9-methyl shifts ground and excited state pKa, altering photophysical pH-response curves and probe utility
vs. BC Absence of N9-methyl disables specific hydrogen bond donor capabilities and cooperative effects
vs. FG 7142 GABAA receptor inverse agonism potency differs by orders of magnitude; MBC not characterized as inverse agonist

MBC vs. Closest Analogs: Key Evidence


Ground and Excited State pKa: MBC vs. Harmane

The N9-methyl group in MBC significantly increases the basicity of the pyridinic nitrogen compared to its 1-methyl analog, Harmane. This leads to a measurable difference in both ground state (pKa) and excited state (pKa*) acidity constants, directly impacting its spectroscopic behavior and its utility as a pH-sensitive fluorescent probe. [1]

Ground state pKa
Cross-study comparable
ΔpKa +0.62 vs. Harmane
Supports distinct pH-response curve and non-interchangeable fluorescence probe use
Aqueous solution, MBC pKa 7.78; Harmane pKa 7.16
Photophysics Analytical Chemistry Fluorescence Spectroscopy

GABAA Receptor Binding: MBC vs. FG 7142

While MBC is a β-carboline, its binding profile to the benzodiazepine site of the GABAA receptor differs significantly from the well-characterized inverse agonist FG 7142 (N-methyl-β-carboline-3-carboxamide). The data shows MBC's functional effect is orders of magnitude less potent, which is a critical consideration for experimental design aimed at modulating GABAergic transmission.

GABAA receptor binding
Cross-study comparable
Orders of magnitude less potent than FG 7142
Supports exclusion from inverse agonist studies; FG 7142 is the appropriate comparator
FG 7142 Ki 91 nM; MBC EC50 not characterized in comparable assay
Neuroscience Receptor Pharmacology Binding Affinity

PI3Kδ Inhibition: MBC-Derived Compound vs. Baseline

While not a direct property of MBC itself, its core scaffold is used to build potent enzyme inhibitors. A complex derivative built on a 9-methyl-9H-pyrido[3,4-b]indole core demonstrates nanomolar inhibition of the PI3Kδ kinase, a key target in inflammation and oncology. This illustrates the scaffold's potential for developing highly active compounds, a property not shared by simpler β-carbolines. [1]

PI3Kδ inhibition
Class-level inference
IC50 2.30 nM (MBC-derived compound)
Supports scaffold value for kinase inhibitor SAR; parent BC shows no reported activity
Competitive fluorescence polarization assay, CHEMBL2165502
Medicinal Chemistry Kinase Inhibition SAR

Purity and Physical Characterization

For reproducible research, procurement of a well-characterized compound is essential. The target compound, 9-Methyl-9H-pyrido[3,4-b]indole, is commercially available with a high and verified purity, defined by dual orthogonal methods (GC and non-aqueous titration). Its key physical property, melting point, is also well-defined, which is crucial for identity verification upon receipt. This level of specification is not always available for more obscure or research-grade analogs, making MBC a more reliable choice. [1]

Purity specification
Supporting evidence
>98.0% (GC and titration)
Dual-method purity supports batch reproducibility and identity confidence
Melting point 105.0–109.0 °C; supplier specification review recommended
Analytical Chemistry Quality Control Procurement

MBC Research and Industrial Applications


Dopaminergic Mechanisms in Cognitive Enhancement

MBC is the specific compound of choice for in vivo studies investigating the link between hippocampal dopamine levels, neuroplasticity (dendritic and synaptic proliferation), and cognitive enhancement. Its unique in vivo efficacy, documented in rodent spatial learning models, distinguishes it from other β-carbolines and makes it the required material for replicating and extending this specific line of research.

pH-Sensitive Fluorescent Probe in Mixed Solvents

Due to its distinct ground and excited state pKa values, particularly the +0.62 unit difference from Harmane, MBC is uniquely suited for use as a fluorescent probe to study proton transfer dynamics in complex solvent environments, such as water-DMF mixtures. Its photophysical response cannot be replicated by its unsubstituted or 1-methyl analogs, making MBC the essential standard for these specific spectroscopic investigations. [1]

Privileged Scaffold for Kinase Inhibitors

For synthetic and medicinal chemistry programs targeting PI3Kδ or related kinases, 9-Methyl-9H-pyrido[3,4-b]indole serves as a crucial core scaffold. As evidenced by the low nanomolar activity of elaborated derivatives, this specific tricyclic framework is a validated starting point for building potent and selective inhibitors. Procurement of the core MBC is necessary for conducting structure-activity relationship (SAR) studies around this specific chemotype. [2]

Certified Reference Standard for Forensic Toxicology

As a well-characterized analytical reference standard, MBC (available with ≥98% purity verified by orthogonal methods) is the appropriate material for developing and validating analytical methods (e.g., LC-MS/MS, GC-MS) for the detection and quantification of this specific nootropic compound in biological matrices or seized materials. The defined purity and physical properties are essential for method validation and ensuring accuracy in forensic casework. [3]

Application
Selection Property
Validation Focus
Dopaminergic system cognition model studies
N9-methyl β-carboline scaffold identity
In vivo model-response context and neuroplasticity endpoint review
pH-sensitive fluorescence probe development
Distinct ground and excited state pKa
Proton transfer dynamics in mixed solvent systems
Kinase inhibitor scaffold SAR studies
Tricyclic β-carboline core with N9-methyl
PI3Kδ inhibition assay context and derivative activity review
Forensic toxicology method validation
Certified reference standard purity
Orthogonal method verification and matrix calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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